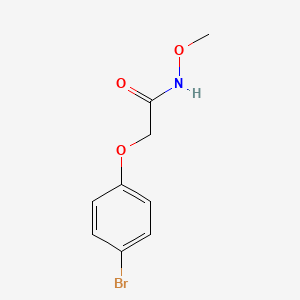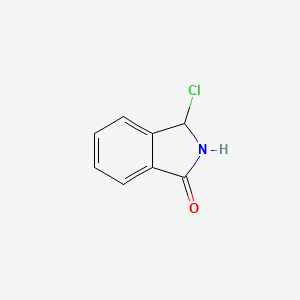![molecular formula C17H14O3 B14899909 4-[(E)-3-oxo-3-(p-tolyl)prop-1-enyl]benzoic acid](/img/structure/B14899909.png)
4-[(E)-3-oxo-3-(p-tolyl)prop-1-enyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(3-Oxo-3-(p-tolyl)prop-1-en-1-yl)benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids. This compound is characterized by the presence of a benzoic acid moiety substituted with a (p-tolyl)prop-1-en-1-yl group at the para position. The compound exhibits interesting chemical properties due to the conjugation between the aromatic ring and the enone system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(3-Oxo-3-(p-tolyl)prop-1-en-1-yl)benzoic acid can be achieved through various synthetic routes. One common method involves the aldol condensation reaction between p-tolualdehyde and 4-formylbenzoic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the aldehyde, followed by dehydration to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of (E)-4-(3-Oxo-3-(p-tolyl)prop-1-en-1-yl)benzoic acid may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids or transition metal complexes can be employed to enhance the reaction rate and selectivity. Additionally, purification techniques like recrystallization or chromatography are used to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(3-Oxo-3-(p-tolyl)prop-1-en-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the enone system can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
(E)-4-(3-Oxo-3-(p-tolyl)prop-1-en-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-4-(3-Oxo-3-(p-tolyl)prop-1-en-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, modulating biological processes such as inflammation or cell proliferation. The enone system allows for conjugation with nucleophiles, leading to the formation of covalent adducts with target proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Oxo-3-phenylprop-1-en-1-yl)benzoic acid
- 4-(3-Oxo-3-(m-tolyl)prop-1-en-1-yl)benzoic acid
- 4-(3-Oxo-3-(o-tolyl)prop-1-en-1-yl)benzoic acid
Uniqueness
(E)-4-(3-Oxo-3-(p-tolyl)prop-1-en-1-yl)benzoic acid is unique due to the specific positioning of the (p-tolyl) group, which influences its chemical reactivity and biological activity. The para-substitution pattern enhances the conjugation between the aromatic ring and the enone system, leading to distinct electronic properties and reactivity compared to its meta- and ortho-substituted analogs.
Properties
Molecular Formula |
C17H14O3 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]benzoic acid |
InChI |
InChI=1S/C17H14O3/c1-12-2-7-14(8-3-12)16(18)11-6-13-4-9-15(10-5-13)17(19)20/h2-11H,1H3,(H,19,20)/b11-6+ |
InChI Key |
BSLRAXYXGADQNG-IZZDOVSWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tert-Butyl 2'-(((trifluoromethyl)sulfonyl)oxy)-5',6'-dihydrospiro[piperidine-4,4'-pyrrolo[1,2-b]pyrazole]-1-carboxylate](/img/structure/B14899869.png)
![Tert-butyl (S)-8-bromo-5-oxo-1,2,4,4a,5,6-hexahydro-3H-pyrazino[1,2-a]quinoxaline-3-carboxylate](/img/structure/B14899870.png)






![2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-(ethylsulfamoyl)phenyl]-2-phenylacetamide](/img/structure/B14899924.png)
![n1-(Benzo[d]thiazol-2-yl)-n2-cyclopropyl-n2-methylethane-1,2-diamine](/img/structure/B14899930.png)
